molecular formula C9H3Cl4N B11849669 3,4,6,8-Tetrachloroquinoline CAS No. 25771-78-2

3,4,6,8-Tetrachloroquinoline

Cat. No.: B11849669
CAS No.: 25771-78-2
M. Wt: 266.9 g/mol
InChI Key: FNBPXWGIMSSKLQ-UHFFFAOYSA-N
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Description

3,4,6,8-Tetrachloroquinoline is a chlorinated derivative of quinoline, a heterocyclic aromatic organic compound. It is characterized by the presence of four chlorine atoms at the 3rd, 4th, 6th, and 8th positions of the quinoline ring. This compound is primarily used in research settings and has various applications in chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,6,8-Tetrachloroquinoline typically involves the chlorination of quinoline derivatives. One common method includes the reaction of quinoline with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 3,4,6,8-Tetrachloroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,4,6,8-Tetrachloroquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4,6,8-Tetrachloroquinoline involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Comparison: 3,4,6,8-Tetrachloroquinoline is unique due to its specific chlorination pattern, which imparts distinct chemical and biological properties. Compared to other chlorinated quinolines, it exhibits different reactivity and potential biological activities. For instance, the presence of chlorine atoms at the 3rd and 8th positions can influence its binding affinity to molecular targets, making it a valuable compound for research .

Properties

CAS No.

25771-78-2

Molecular Formula

C9H3Cl4N

Molecular Weight

266.9 g/mol

IUPAC Name

3,4,6,8-tetrachloroquinoline

InChI

InChI=1S/C9H3Cl4N/c10-4-1-5-8(13)7(12)3-14-9(5)6(11)2-4/h1-3H

InChI Key

FNBPXWGIMSSKLQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=NC=C(C(=C21)Cl)Cl)Cl)Cl

Origin of Product

United States

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